1H-Imidazo[4,5-G]quinazolin-8-amine
Description
Significance of Nitrogen-Containing Heterocycles in Drug Discovery Research
Nitrogen-containing heterocycles are organic compounds with a ring structure containing at least one nitrogen atom. These structures are of paramount importance in drug discovery, with approximately 60% of unique small-molecule drugs approved by the FDA featuring a nitrogen-based heterocycle. nih.govrsc.org Their prevalence is attributed to their stability and their ability to form hydrogen bonds with biological targets such as DNA and proteins. nih.govrsc.orgnih.gov This interaction is often a key factor in the therapeutic effects of many drugs, including anticancer agents. nih.govrsc.orgmdpi.com
Many naturally occurring and synthetic compounds with significant biological activities contain nitrogen heterocyclic cores. nih.govrsc.orgmdpi.com These include alkaloids like morphine and caffeine, vitamins such as thiamine (B1217682) (vitamin B1) and riboflavin (B1680620) (vitamin B2), and a wide array of pharmaceuticals like diazepam and chloroquine. nih.govrsc.orgmdpi.com The versatility of these scaffolds allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological properties. ijsrtjournal.com
Overview of Quinazoline (B50416) and Imidazole (B134444) Fused Systems as Privileged Scaffolds
The fusion of quinazoline and imidazole rings creates a class of compounds known as imidazoquinazolines, which are considered "privileged scaffolds" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug development. researchgate.netnih.gov
Quinazoline itself, a bicyclic heterocycle, is a core component of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov Similarly, the imidazole ring, a five-membered aromatic heterocycle, is found in the amino acid histidine and is crucial for the catalytic function of many enzymes. mdpi.com When fused, these two moieties give rise to a tricyclic system with a unique three-dimensional structure and electronic properties that can be tailored for specific therapeutic applications. researchgate.net
The linear isomer of imidazo[4,5-g]quinazoline has been shown to be a particularly potent inhibitor of certain enzymes, highlighting the importance of the specific arrangement of the fused rings for biological activity. nih.gov
Historical Context and Evolution of Imidazo[4,5-G]quinazoline Research
Research into quinazoline derivatives has a long history, with their therapeutic potential being recognized for decades. nih.gov The exploration of fused systems like imidazoquinazolines represents a more recent evolution in this field. The development of novel synthetic methodologies, such as multi-component reactions and copper-catalyzed cross-coupling reactions, has significantly advanced the ability of chemists to create diverse libraries of these complex molecules. researchgate.netresearchgate.netacs.org
Early studies focused on the synthesis and evaluation of various fused tricyclic quinazoline analogues for their enzyme inhibitory activity. nih.gov More recent research has expanded to investigate their potential as anticancer, antimicrobial, and antiviral agents. researchgate.netmdpi.com The discovery that certain imidazo[4,5-g]quinazoline derivatives can act as potent kinase inhibitors has further fueled interest in this scaffold for the development of targeted cancer therapies. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-imidazo[4,5-g]quinazolin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-9-5-1-7-8(13-3-12-7)2-6(5)11-4-14-9/h1-4H,(H,12,13)(H2,10,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXGLRVKJCXOHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1NC=N3)N=CN=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00549989 | |
| Record name | 1H-Imidazo[4,5-g]quinazolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53449-12-0 | |
| Record name | 1H-Imidazo[4,5-g]quinazolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1h Imidazo 4,5 G Quinazolin 8 Amine and Its Analogues
Established Synthetic Routes to the 1H-Imidazo[4,5-G]quinazoline Core
The construction of the 1H-Imidazo[4,5-g]quinazoline nucleus is a key challenge for chemists. Several strategies have been developed to assemble this fused heterocyclic system, primarily focusing on the sequential or concerted formation of the imidazole (B134444) and quinazoline (B50416) rings.
Multi-Component Reactions for Imidazo[4,5-G]quinazoline Derivatives
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. A notable MCR for the synthesis of the Imidazo[4,5-g]quinazoline core involves the reaction of 5-aminobenzimidazole (B183301) derivatives. In a serendipitous discovery, trace impurities in a 5-aminobenzimidazole library were identified as Imidazo[4,5-g]quinazoline derivatives. This led to the development of a novel multi-component reaction. researchgate.net The proposed mechanism for this transformation is a cascade of chemical events that includes the formation of a Schiff's base, an intramolecular hetero-Diels-Alder reaction, defluorination, and dehydrogenation. researchgate.net
This reaction highlights the power of MCRs in discovering new synthetic pathways and generating molecular diversity. The ability to construct the complex Imidazo[4,5-g]quinazoline scaffold from relatively simple starting materials in a one-pot fashion is a significant advantage in the context of medicinal chemistry and drug discovery.
Cyclization Reactions in Imidazoquinazoline Synthesis
Cyclization reactions are fundamental to the synthesis of heterocyclic compounds, including the Imidazo[4,5-g]quinazoline core. A common strategy involves the construction of the quinazoline ring onto a pre-existing benzimidazole (B57391) scaffold. A key precursor for this approach is 5,6-diaminobenzimidazole. This intermediate can be prepared through a multi-step sequence starting from o-phenylenediamine, which is first condensed with urea (B33335) to form benzimidazolone. Subsequent nitration followed by catalytic hydrogenation yields the desired 5,6-diaminobenzimidazolone. dissertationtopic.netgoogle.com
The resulting 5,6-diaminobenzimidazole can then undergo cyclization with a suitable one-carbon synthon to form the quinazoline ring. Reagents such as formic acid, formamidine acetate (B1210297), or orthoformates are commonly employed for this purpose. For instance, heating a 5,6-diaminobenzimidazole derivative with formamide is a classical method for the formation of the quinazoline ring, leading to the 1H-Imidazo[4,5-g]quinazoline system. This approach is analogous to the well-established synthesis of quinazolines from 1,2-diaminobenzene derivatives.
Strategies for Ring Closure in Imidazo[4,5-G]quinazoline Formation
The critical step in the synthesis of the 1H-Imidazo[4,5-g]quinazoline core is the final ring closure to form the quinazoline moiety. As mentioned previously, a key strategy involves the cyclization of a 5,6-diaminobenzimidazole precursor. The choice of the cyclizing agent can influence the substitution pattern of the final product.
For instance, the reaction of a 5,6-diaminobenzimidazole with formic acid typically yields the unsubstituted 1H-Imidazo[4,5-g]quinazoline. The use of other reagents, such as aldehydes in the presence of an oxidizing agent, can lead to the formation of substituted derivatives. The intramolecular hetero-Diels-Alder reaction, as observed in the multi-component synthesis, represents a more complex and elegant strategy for ring closure, leading to highly substituted Imidazo[4,5-g]quinazoline derivatives. researchgate.net The efficiency and regioselectivity of these ring-closure reactions are crucial for the successful synthesis of the target compounds.
Functionalization and Derivatization Strategies
Once the 1H-Imidazo[4,5-g]quinazoline core is assembled, further functionalization is often necessary to modulate its biological activity. This can be achieved through various chemical transformations, including amination and cross-coupling reactions.
Amination Reactions in Quinazoline Synthesis
The introduction of an amino group, particularly at the 8-position to yield 1H-Imidazo[4,5-g]quinazolin-8-amine, is a key functionalization step. A common method for introducing an amino group onto a quinazoline ring is through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen. For example, a chloro-substituted quinazoline can react with an amine source, such as ammonia or a protected amine, to yield the corresponding aminoquinazoline. nih.govambeed.com
This reaction is typically facilitated by the electron-withdrawing nature of the quinazoline ring system, which activates the halide for nucleophilic displacement. The reaction conditions, including the choice of solvent, base, and temperature, can significantly influence the outcome of the amination reaction.
| Starting Material | Reagent | Product | Reaction Type |
| 8-Chloro-1H-Imidazo[4,5-g]quinazoline | Ammonia | This compound | Nucleophilic Aromatic Substitution |
| 8-Bromo-1H-Imidazo[4,5-g]quinazoline | Sodium Azide, then reduction | This compound | Nucleophilic Aromatic Substitution/Reduction |
Cross-Coupling Methodologies for Substituent Introduction
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These methodologies can be applied to halogenated 1H-Imidazo[4,5-g]quinazoline derivatives to introduce a wide range of substituents.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a halo-quinazoline with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for introducing aryl, heteroaryl, or vinyl groups. asianpubs.orgwikipedia.orglibretexts.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This reaction provides a powerful method for the formation of carbon-nitrogen bonds by coupling a halo-quinazoline with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This method is particularly useful for introducing substituted amino groups. wikipedia.orgjk-sci.comlibretexts.orgyoutube.com
These cross-coupling reactions offer a high degree of control over the final structure and allow for the late-stage functionalization of the 1H-Imidazo[4,5-g]quinazoline scaffold, which is highly advantageous for the synthesis of compound libraries for biological screening.
| Reaction | Substrates | Catalyst/Ligand | Product |
| Suzuki-Miyaura Coupling | 8-Bromo-1H-Imidazo[4,5-g]quinazoline, Arylboronic acid | Pd(PPh3)4 | 8-Aryl-1H-Imidazo[4,5-g]quinazoline |
| Buchwald-Hartwig Amination | 8-Chloro-1H-Imidazo[4,5-g]quinazoline, Primary/Secondary Amine | Pd2(dba)3, Xantphos | 8-(Substituted-amino)-1H-Imidazo[4,5-g]quinazoline |
Suzuki Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. yonedalabs.comorganic-chemistry.org The reaction pairs an organoboron compound (like a boronic acid or ester) with a halide or pseudohalide (e.g., triflate) in the presence of a palladium catalyst and a base. organic-chemistry.org The versatility, mild reaction conditions, and commercial availability of reagents have made it a widely adopted method. yonedalabs.com
The generally accepted catalytic cycle involves three key steps:
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide to form a palladium(II) intermediate.
Transmetalation: The organic group from the activated organoboron reagent is transferred to the palladium(II) complex. Activation of the boronic acid with a base is a crucial step to facilitate this transfer. organic-chemistry.org
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst. yonedalabs.com
While extensively used for functionalizing nitrogen-rich heterocycles, specific examples detailing the Suzuki cross-coupling on the this compound scaffold are not prominently featured in the reviewed literature. However, the methodology has been successfully applied to other quinazoline isomers, such as imidazo[1,2-c]quinazolines, demonstrating its feasibility for related systems. researchgate.net
Buchwald–Hartwig Amination
The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and materials science. wikipedia.orgyoutube.com The development of bulky, electron-rich phosphine (B1218219) ligands (such as XPhos, SPhos, and BrettPhos) has been critical to the reaction's success, allowing for the coupling of a wide range of substrates under milder conditions. youtube.com
The catalytic cycle is analogous to other cross-coupling reactions:
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond. libretexts.orgyoutube.com
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base removes a proton to form a palladium amido complex. wikipedia.org
Reductive Elimination: The aryl group and the amino group are eliminated together, forming the C-N bond and regenerating the active palladium(0) catalyst. wikipedia.orglibretexts.org
This reaction is a powerful tool for derivatizing heterocyclic systems. researchgate.net Although halogenated quinazolines are known to be suitable substrates for such C-N bond formations, specific applications of the Buchwald-Hartwig amination to introduce or modify substituents on the this compound core have not been explicitly detailed in available research. researchgate.net
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This reaction is exceptionally useful for synthesizing conjugated enynes and arylalkynes, which are important structures in natural products and organic materials. wikipedia.orgmdpi.com
The mechanism involves two interconnected catalytic cycles:
Palladium Cycle: Similar to other cross-couplings, it begins with the oxidative addition of the aryl halide to the Pd(0) catalyst.
Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex.
The final step is reductive elimination from the palladium center to yield the alkynylated product and regenerate the Pd(0) catalyst. wikipedia.org
The utility of this reaction has been demonstrated on related linear heterocyclic scaffolds. For instance, the synthesis of thiazolo[4,5-g]quinazolin-8-ones, which are structurally analogous to the imidazo[4,5-g]quinazoline system, has been accomplished using a palladium and copper-catalyzed coupling reaction. mdpi.com This suggests the high potential for applying Sonogashira couplings to introduce alkynyl moieties onto the this compound framework.
Negishi Coupling
The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide or triflate. wikipedia.org A key advantage of the Negishi coupling is the high reactivity of organozinc reagents, which often allows for reactions to proceed under mild conditions. wikipedia.org This makes it particularly valuable in the total synthesis of complex natural products. wikipedia.org
The reaction mechanism follows the standard cross-coupling pathway of oxidative addition, transmetalation (from zinc to palladium), and reductive elimination. wikipedia.org The scope of the reaction is broad, allowing for the formation of bonds between sp³, sp², and sp hybridized carbon atoms. Halogenated quinazolines are recognized as viable substrates for metal-catalyzed carbon-carbon bond formation, including the Negishi coupling, indicating its applicability for the functionalization of the this compound scaffold. researchgate.net However, specific examples of this reaction on the target compound are not well-documented in the literature.
Modifications of the Imidazo[4,5-G]quinazoline Scaffold
Modifications to the core tricyclic structure of Imidazo[4,5-G]quinazoline are crucial for tuning its biological and chemical properties. Research has explored several avenues for scaffold alteration.
One common modification is N-alkylation. For example, N-methyl analogues of linear imidazo[4,5-g]quinazolines have been synthesized and studied. nih.gov Another significant modification involves replacing the imidazole ring with other five-membered heterocycles. An innovative protocol has been developed for the synthesis of the structurally related linear thiazole-fused [4,5-g] or [5,4-g]quinazolin-8-ones. mdpi.com This demonstrates the feasibility of creating scaffold variants by substituting one heteroatom-containing ring for another. Furthermore, structural modifications at the 6- and 7-positions of the quinazoline core are a common strategy for creating diverse analogues. mdpi.com
Synthesis of Analogues with Varied Substituents
The synthesis of analogues with diverse substituents is key to developing structure-activity relationships. A novel multi-component reaction has been reported for the synthesis of 2,6,8-triaryl-1H-imidazo[4,5-g]quinazoline derivatives. nih.gov This transformation utilizes 6-fluoro-1H-benzo[d]imidazol-5-amines as starting materials, which react with various aldehydes. nih.gov
The reaction proceeds by first condensing the 5-aminobenzimidazole with an aldehyde. This intermediate then undergoes a further reaction with an additional aldehyde and ammonia, heated to 90 °C, to form the fully aromatic tricyclic system. nih.gov This method has been used to prepare a series of analogues with different aryl and heteroaryl groups at the 2, 6, and 8 positions. nih.gov
| Entry | R¹ (at position 2) | R² (at position 6) | R³ (at position 8) | Starting Material |
| 1 | 4-pyridyl | 4-pyridyl | 4-pyridyl | 6-fluoro-2-(pyridin-4-yl)-1H-benzo[d]imidazol-5-amine |
| 2 | 4-methoxyphenyl | 4-methoxyphenyl | 4-methoxyphenyl | 6-fluoro-2-(4-methoxyphenyl)-1H-benzo[d]imidazol-5-amine |
| 3 | 4-chlorophenyl | 4-chlorophenyl | 4-chlorophenyl | 6-fluoro-2-(4-chlorophenyl)-1H-benzo[d]imidazol-5-amine |
| 4 | 2-thienyl | 2-thienyl | 2-thienyl | 6-fluoro-2-(thiophen-2-yl)-1H-benzo[d]imidazol-5-amine |
Table based on data from the synthesis of 2,6,8-triaryl-1H-imidazo[4,5-g]quinazoline derivatives. nih.gov
Mechanistic Studies of 1H-Imidazo[4,5-G]quinazoline Formation
The formation of the 1H-Imidazo[4,5-G]quinazoline ring system has been investigated, particularly in the context of a novel multi-component reaction. nih.gov This study revealed that the formation of 2,6,8-triaryl-1H-imidazo[4,5-g]quinazolines from 5-aminobenzimidazole precursors is not a simple condensation but rather a complex cascade of chemical transformations. nih.gov
The proposed mechanism involves the following key steps:
Schiff's Base Formation: The initial reaction between the 5-aminobenzimidazole and an aldehyde forms a Schiff's base intermediate.
Intramolecular Hetero-Diels-Alder Reaction: This is followed by a crucial intramolecular hetero-Diels-Alder reaction.
Defluorination and Dehydrogenation: The final steps involve the loss of a fluorine atom (from the starting material) and dehydrogenation to yield the stable, highly aromatic imidazo[4,5-g]quinazoline product. nih.gov
This mechanistic insight provides a rational basis for the observed transformation and opens avenues for designing new synthetic routes to this and related heterocyclic systems. nih.gov
Cascade Chemical Transformations in Novel Syntheses
A notable example of a cascade process leading to the imidazo[4,5-g]quinazoline scaffold involves a novel multi-component reaction. nih.gov This reaction utilizes a 5-aminobenzimidazole derivative, an aldehyde, and an acid catalyst in a one-pot procedure. The proposed mechanism for this transformation is a cascade of chemical events that includes the initial formation of a Schiff's base between the 5-aminobenzimidazole and the aldehyde. nih.gov This is followed by a series of intramolecular reactions that ultimately lead to the formation of the highly aromatic and fused heterocyclic ring system. The sequence of these transformations highlights the power of cascade reactions in rapidly building molecular complexity from relatively simple starting materials.
The reaction progress can be monitored to observe the disappearance of starting materials and the emergence of intermediates and the final product, confirming the cascade nature of the synthesis. nih.gov This methodology provides a direct route to substituted imidazo[4,5-g]quinazolines, showcasing the synthetic utility of cascade transformations in heterocyclic chemistry.
Intramolecular Hetero-Diels-Alder Reaction Pathways
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. Its intramolecular variant, particularly the hetero-Diels-Alder reaction, is instrumental in the synthesis of fused heterocyclic systems. In the context of this compound analogues, an intramolecular hetero-Diels-Alder reaction is a key step in the cascade sequence described previously. nih.gov
Following the formation of the Schiff's base intermediate, the molecule is suitably poised to undergo an intramolecular [4+2] cycloaddition. In this step, a diene system within the benzimidazole moiety reacts with a dienophile, which is part of the newly formed Schiff's base. This cycloaddition reaction constructs the central quinazoline ring of the tricyclic system. The regioselectivity and stereoselectivity of this reaction are crucial for establishing the correct architecture of the final product.
The reaction is often promoted by heating, which provides the necessary activation energy for the cycloaddition to occur. nih.gov Subsequent to the hetero-Diels-Alder reaction, the cascade continues with further transformations, such as defluorination and dehydrogenation, to yield the fully aromatic imidazo[4,5-g]quinazoline core. nih.gov This pathway demonstrates the elegance and efficiency of employing intramolecular cycloaddition strategies in the synthesis of complex heterocyclic compounds.
Optimized Synthetic Protocols and Scalability Considerations
The development of optimized and scalable synthetic protocols is crucial for the practical application of any chemical compound, including for further research and potential therapeutic development. For the synthesis of this compound and its analogues, several factors need to be considered to ensure the efficiency, reliability, and safety of the process on a larger scale.
A general procedure for the synthesis of imidazo[4,5-g]quinazoline derivatives through the multi-component cascade reaction has been reported. nih.gov The process begins with the reduction of a substituted dinitro compound to the corresponding diamine, which is then used in the subsequent cascade reaction without isolation. nih.gov
Table 1: General Synthetic Protocol for Imidazo[4,5-g]quinazoline Analogues nih.gov
| Step | Reagents and Conditions | Purpose |
| 1. Reduction | Substituted dinitro compound, HCOONH4, 10% Pd-C, Tetrahydrofuran/Ethanol, Stirring | Formation of the 5-aminobenzimidazole precursor in situ. |
| 2. Cascade Reaction | Aldehyde, Glacial acetic acid, Tetrahydrofuran, Room temperature to 90 °C, 36 h or longer | Formation of the imidazo[4,5-g]quinazoline ring system via a multi-component cascade. |
| 3. Purification | Silica gel column chromatography (Ethyl acetate/Petroleum ether) | Isolation and purification of the final product. |
For scalability, several aspects of this protocol would require optimization. These include:
Reagent Selection and Stoichiometry: Fine-tuning the molar ratios of the reactants and catalyst to maximize yield and minimize waste.
Solvent Choice: Investigating alternative, greener, and more easily recoverable solvents that are suitable for large-scale production.
Reaction Time and Temperature: Optimizing these parameters to reduce energy consumption and improve throughput without compromising the yield or purity of the product.
Purification Methods: Exploring more scalable purification techniques such as crystallization or precipitation instead of chromatography, which can be costly and time-consuming on a large scale.
Safety Assessment: A thorough evaluation of the reaction's thermal stability and potential hazards is essential before scaling up.
Structure Activity Relationship Sar Studies of 1h Imidazo 4,5 G Quinazolin 8 Amine Derivatives
Influence of Substituent Position and Nature on Biological Activity
The biological activity of 1H-imidazo[4,5-g]quinazolin-8-amine derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core.
Effects of Aromatic and Heteroaromatic Substituents
The introduction of aromatic and heteroaromatic moieties to the this compound scaffold has been a key strategy in modulating its biological profile. For instance, in the context of A3 adenosine (B11128) receptor (A3AR) modulation, 4-arylamino substitutions have been extensively studied. nih.govnih.gov It was found that a 3,4-dichlorophenyl group at the 4-amino position can enhance A3AR positive allosteric modulator (PAM) activity and improve subtype selectivity. nih.gov Similarly, a 4-(3,5-dichlorophenylamino) substitution resulted in a twofold increase in the maximal agonist efficacy with minimal inhibition of orthosteric AR binding. nih.gov
In the development of epidermal growth factor receptor (EGFR) inhibitors, the quinazoline (B50416) core itself is a favorable scaffold. nih.govnih.gov The addition of an N-(3-bromo-1H-indol-5-yl) group at the 4-amino position of the quinazoline core led to compounds with sub-nanomolar IC50 values. nih.gov Further exploration revealed that substitution on the indole (B1671886) moiety at positions 1 and 2 decreased activity, while a small lipophilic bromine atom at position 3 yielded the best results. nih.gov Additionally, replacing small hydrophobic substituents on the aniline (B41778) ring with phenyl urea (B33335) residues has been shown to generate dual inhibitors of EGFR and VEGFR2. nih.gov
| Compound/Derivative Series | Substituent | Position | Observed Effect | Target |
|---|---|---|---|---|
| 1H-Imidazo[4,5-c]quinolin-4-amine | 3,4-Dichlorophenyl | 4-Amino | Enhanced PAM activity and subtype selectivity nih.gov | A3 Adenosine Receptor |
| 1H-Imidazo[4,5-c]quinolin-4-amine | 3,5-Dichlorophenylamino | 4-Amino | Twofold increase in maximal agonist efficacy nih.gov | A3 Adenosine Receptor |
| N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine | 1H-Indol-5-amine | 4-Amino | Sub-nanomolar IC50 values nih.gov | pan-HER |
| 4-Anilino-quinazoline | Phenyl urea | Aniline Ring | Dual inhibition of EGFR and VEGFR2 nih.gov | EGFR/VEGFR2 |
Impact of Alkyl and Cycloalkyl Chain Lengths
The length and nature of alkyl and cycloalkyl chains at the 2-position of the imidazoquinoline scaffold play a crucial role in determining the biological activity. In the context of A3AR modulation, large 2-alkyl/cycloalkyl/bicycloalkyl groups are associated with PAM activity. nih.govresearchgate.net For instance, a 2-(heptan-4-yl) derivative demonstrated a significant ability to slow agonist dissociation, a characteristic of PAMs. nih.gov The expansion and contraction of a 2-cyclohexyl ring have also been explored to optimize PAM activity. nih.gov
Specifically, derivatives with a 2-cyclohept-4-enyl or a 2-heptan-4-yl group have shown oral bioavailability. nih.gov The substitution with a 2-(1-adamantyl) group also produced allosteric enhancement. nih.gov Conversely, substituting with a 2-cyclopropyl group led to antagonist activity. nih.gov The length of the alkyl chain can also influence the binding affinity to proteins, with longer chains generally leading to stronger hydrophobic interactions. nih.govnih.gov
| Substituent | Observed Effect | Reference |
|---|---|---|
| Large alkyl/cycloalkyl/bicycloalkyl groups | Associated with Positive Allosteric Modulator (PAM) activity nih.govresearchgate.net | nih.gov, researchgate.net |
| Heptan-4-yl | Significantly slowed agonist dissociation nih.gov | nih.gov |
| 1-Adamantyl | Produced allosteric enhancement nih.gov | nih.gov |
| Cyclopropyl (B3062369) | Resulted in antagonist activity nih.gov | nih.gov |
Stereochemical Considerations and Isomer Effects (e.g., Linear vs. Angular Isomers)
Stereochemistry and the isomeric form of the this compound core are critical determinants of biological activity. The angular versus linear arrangement of the fused heterocyclic rings can significantly impact how the molecule fits into the binding pocket of a target protein. nih.gov
For example, in the study of thiazolo-fused quinazolinones, the angular isomer, thiazolo[5,4-f]quinazolin-9-one, exhibited submicromolar IC50 values for DYRK1A kinase. nih.gov In contrast, the synthesis of linear thiazole-fused [4,5-g] or [5,4-g]quinazolin-8-one derivatives was pursued to explore novel chemical space and compare their biological properties against their angular counterparts. nih.gov
Furthermore, stereoisomers of substituents can have different effects. The epoxidation of a 2-cycloheptenyl derivative produced two diastereomeric oxirane compounds, which could be distinguished by the chemical shift of the ring proton, indicating a defined spatial arrangement that could lead to differential biological activities. nih.gov The nitrogen atom's position in fused heterocycles also plays a crucial role, acting as a hydrogen bond acceptor in receptor binding. acs.org For instance, 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone showed high affinity for AMPA receptors, whereas its imidazo[1,5-a]quinoxalinone isomer had weak to no affinity. acs.org
SAR in Kinase Inhibition
Derivatives of the this compound scaffold have been extensively investigated as kinase inhibitors, with SAR studies providing crucial insights for the development of potent and selective agents.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors. nih.govnih.govresearchgate.net SAR studies have revealed that the 4-anilinoquinazoline (B1210976) structure is a key feature for potent EGFR inhibition. nih.gov Modifications at various positions of this core have led to the development of several generations of EGFR inhibitors.
For instance, the introduction of a fluor-substituent at the C-2 position of the benzene (B151609) ring of a 6-benzamide quinazoline derivative was found to be vital for inhibitory activity. nih.gov Further substitution at the C-5 position of the benzamide (B126) moiety with a nitro group led to a twofold increase in inhibitory activity against wild-type EGFR. nih.gov To overcome the T790M resistance mutation, novel cinnamamide-quinazoline derivatives were synthesized, with the highest affinity achieved through substitution of the lateral phenyl moiety with 3-methoxy and 4-acetoxy groups. nih.gov Computational studies on oxazolo[4,5-g]quinazolin-2(1H)-one derivatives have also been used to identify potent EGFR inhibitors. waocp.orgresearchgate.net
| Derivative Series | Substituent | Position | Observed Effect on EGFR Inhibition | Reference |
|---|---|---|---|---|
| 6-Benzamide quinazoline | Fluorine | C-2 of benzene ring | Vital for inhibitory activity nih.gov | nih.gov |
| 6-Benzamide quinazoline | Nitro group | C-5 of benzamide | Two-fold increase in activity nih.gov | nih.gov |
| Cinnamamide-quinazoline | 3-Methoxy and 4-acetoxy | Lateral phenyl moiety | High affinity for EGFRT790M nih.gov | nih.gov |
PI3K/mTOR Kinase Inhibition
Imidazo[4,5-c]quinoline derivatives have emerged as potent modulators of the PI3K/mTOR pathway. nih.govjlu.edu.cn A series of novel 3H-imidazo[4,5-b]pyridine derivatives have been identified as discriminating mTOR inhibitors, with some compounds exhibiting nanomolar inhibitory activity and attractive potency against cancer cell lines. semanticscholar.org
SAR studies on phenylsulfonylurea derivatives as dual PI3K/mTOR inhibitors revealed that most compounds showed significant cytotoxicity against cancer cell lines. semanticscholar.org One compound was identified as a dual Class I PI3K and mTOR kinase inhibitor with an approximately 8-fold improvement in mTOR inhibition compared to a known PI3K inhibitor. semanticscholar.org The replacement of a small hydrophobic substituent on the aniline ring of 4-anilino-quinazoline derivatives with phenyl urea residues led to dual inhibitors of EGFR and VEGFR2, highlighting the potential for polypharmacology within this chemical class. nih.gov
Cyclin-Dependent Kinase 2 (CDK2) Inhibition by Related Scaffolds
The quinazoline core is a privileged structure in the development of kinase inhibitors, and various related scaffolds have demonstrated potent inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.govnih.gov Abnormal CDK2 activity is linked to unrestricted cell proliferation in various cancers, making its inhibition a valuable therapeutic strategy. nih.gov
Studies on 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives have identified key structural requirements for potent CDK2/cyclin A inhibition. nih.gov Molecular modeling and 3D-QSAR studies have been instrumental in elucidating the binding modes of these inhibitors within the ATP-binding pocket of the enzyme. nih.gov Similarly, research into 2-anilino-4-(thiazol-5-yl)pyrimidine-based CDK inhibitors led to the development of ring-constrained analogues, such as 2-methyl- and 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines. researchgate.net Many of these second-generation inhibitors exhibit very low nanomolar potency against CDKs. researchgate.net For instance, one of the most potent compounds from this series inhibits CDK2 with an IC₅₀ value of 0.7 nM. researchgate.net X-ray crystallography of a representative compound in complex with cyclin A-CDK2 confirmed that these molecules occupy the ATP binding pocket as intended by their design. researchgate.net
Further exploration of quinazolinone-based derivatives has yielded compounds with significant CDK2 inhibitory action. nih.gov For example, certain derivatives showed excellent growth inhibition against melanoma cell lines, which was correlated with cell cycle arrest and direct CDK2 inhibition. nih.gov Likewise, studies on substituted quinazolinones as Cyclin-Dependent Kinase 9 (CDK9) inhibitors also provide valuable SAR insights that can be relevant to CDK2, as they target the same family of enzymes. mdpi.comresearchgate.net These studies consistently highlight the importance of the substituents at various positions on the quinazoline ring system for achieving high potency and selectivity. mdpi.com
SAR for Adenosine Receptor (AR) Allosteric Modulation
The imidazoquinoline scaffold, specifically the 1H-imidazo[4,5-c]quinolin-4-amine isomer, has been extensively studied for its ability to act as a positive allosteric modulator (PAM) of adenosine receptors, particularly the A3 subtype (A3AR). nih.govnih.govnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (adenosine) binds, offering a more nuanced way to control receptor function. researchgate.netsigmaaldrich.com
Allosteric Enhancement at A3 Adenosine Receptor (A3AR)
Derivatives of 1H-imidazo[4,5-c]quinolin-4-amine have been identified as potent allosteric enhancers of the human A3AR. nih.govnih.gov These PAMs function by increasing the efficacy and/or affinity of an agonist at the receptor. nih.gov A key finding is that these compounds can potentiate the maximum efficacy (Eₘₐₓ) of A3AR agonists, such as Cl-IB-MECA, and decrease the dissociation rate of radiolabeled agonists from the receptor. nih.govnih.gov
For example, the compound LUF6000 was found to enhance agonist efficacy by 45% in functional assays. nih.govnih.gov Subsequent research has focused on synthesizing new analogues to further improve this enhancing effect. nih.gov Modifications at the 2-position and the 4-amino position of the imidazoquinoline core have been crucial. nih.gov Comparing a series of N-(3,4-dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-amine derivatives with varying 2-cycloalkyl groups showed a general trend of increasing Eₘₐₓ enhancement from a 2-cyclopropyl to a 2-cyclononyl substitution. nih.gov
Table 1: Allosteric Modulation of hA3AR by 2-Substituted Imidazoquinoline Derivatives
| Compound | 2-Position Substituent | 4-Amino Substituent | Key Finding | Citation |
|---|---|---|---|---|
| LUF6000 (43) | Cyclohexyl | 3,4-dichlorophenyl | Enhanced agonist efficacy by 45%; decreased agonist dissociation rate. | nih.govnih.gov |
| MRS7788 (18) | Cyclohept-4-enyl | 3,4-dichlorophenyl | Orally bioavailable PAM. | nih.gov |
| 14 | Heptan-4-yl | 3,4-dichlorophenyl | Greatly enhanced agonist-stimulated [³⁵S]GTPγS binding Eₘₐₓ. | nih.gov |
| 20 | Cyclononyl | 3,4-dichlorophenyl | Greatly enhanced agonist-stimulated [³⁵S]GTPγS binding Eₘₐₓ. | nih.gov |
Structural Requirements for Allosteric Binding
The structural features required for allosteric enhancement at the A3AR are distinct from those needed for orthosteric binding. nih.govnih.gov SAR studies have established several key principles:
2-Position Substitution : Large, hydrophobic alkyl, cycloalkyl, or bicycloalkyl groups at the 2-position are favorable for PAM activity. nih.govfigshare.com Smaller groups, like a cyclopropyl substituent, can lead to antagonist activity at the orthosteric site. nih.govresearchgate.net
4-Amino Substitution : A 3,4-dichlorophenyl group at the 4-amino position has been shown to improve A3AR PAM activity and subtype selectivity. nih.gov Benzyl (B1604629) groups at this position have also been found to be highly enhancing. nih.gov
Binding Pocket : Molecular modeling and mutagenesis studies predict that these PAMs bind to a hydrophobic, extrahelical site on the A3AR's cytosolic interface, distinct from the orthosteric pocket. nih.govresearchgate.netsigmaaldrich.com This lipid-facing pocket is thought to involve transmembrane domains 1 and 7, as well as helix 8. sigmaaldrich.com The imidazoquinoline ring system is proposed to engage in π-π stacking interactions with tyrosine residues, while the 2-position substituent fits into a hydrophobic subpocket. sigmaaldrich.com
SAR in Toll-like Receptor (TLR) Modulation
The 1H-imidazo[4,5-c]quinoline scaffold is also the foundation for a class of potent immune response modifiers that act as agonists for Toll-like Receptors 7 and 8 (TLR7 and TLR8). nih.gov These receptors are critical components of the innate immune system, and their activation can induce antiviral and antitumor responses. nih.govrsc.org
TLR7 and TLR8 Selectivity
Subtle structural modifications to the imidazoquinoline core can result in significant changes in activity and selectivity between TLR7 and TLR8. nih.gov
Imiquimod is an early example that is selective for TLR7. nih.gov
Resiquimod (R848) , a second-generation analogue, is a potent dual agonist of both TLR7 and TLR8. nih.gov
Gardiquimod displays selectivity for TLR7. nih.gov
This selectivity is highly dependent on the electronic configuration of the heterocyclic system and the nature of substituents at key positions. nih.gov For instance, curtailing the quinoline (B57606) ring to a pyridine (B92270) ring, as in 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine, resulted in a pure TLR7-specific agonist with negligible TLR8 activity. nih.govrsc.org In contrast, thiazolo[4,5-c]quinoline derivatives, such as 2-propylthiazolo[4,5-c]quinolin-4-amine (B1669137) (CL075), have been reported as potent and pure TLR8 agonists. nih.gov
Correlation with Alkyl Chain Length and N1-Substitution
SAR studies have thoroughly analyzed the impact of substitutions at the N-1 and C-2 positions of the imidazoquinoline ring. nih.govrsc.org
N1-Substitution : The substituent at the N1 position is critical for activity. An N-1 benzyl group was identified as a key component for potent TLR7/8 activity in imidazoquinolines. nih.gov In imidazo[4,5-c]pyridines, this N1-benzyl group was also crucial for TLR7 agonism. rsc.org
C4-Amine : The C4-amino group is essential for activity. Alkylation or acylation of this group in imidazo[4,5-c]pyridine derivatives led to a complete loss of TLR7 activity. nih.gov
Table 2: TLR7/TLR8 Activity of Imidazo-based Scaffolds
| Compound | Scaffold | Key Substitutions | TLR Activity Profile | Citation |
|---|---|---|---|---|
| Imiquimod | Imidazo[4,5-c]quinoline | C2-isobutyl | TLR7 selective agonist | nih.gov |
| Resiquimod | Imidazo[4,5-c]quinoline | N1-(2-hydroxy-2-methylpropyl), C2-ethoxymethyl | Potent dual TLR7/TLR8 agonist | nih.gov |
| Gardiquimod | Imidazo[4,5-c]quinoline | N1-butyl, C2-ethyl | TLR7 selective agonist | nih.gov |
| 122a | Imidazo[4,5-c]pyridine | N1-benzyl, C2-butyl | Pure hTLR7 agonist (EC₅₀: 1.57 μM) | nih.gov |
SAR for Other Molecular Targets
While research into the diverse biological activities of this compound and its analogs is ongoing, studies have successfully identified and explored their potential against specific molecular targets beyond the primary areas of investigation. A notable example is the investigation of this scaffold against protein kinases, which are crucial regulators of cellular processes and prominent targets in drug discovery.
Src Kinase Inhibition
A series of 8-anilinoimidazo[4,5-g]quinoline-7-carbonitriles, which are structurally related to this compound, were synthesized and assessed for their ability to inhibit Src kinase, a non-receptor tyrosine kinase implicated in cancer progression. nih.gov These studies provide valuable Structure-Activity Relationship (SAR) insights into how modifications to the core structure influence inhibitory potency. nih.gov
The core structure for this series features a carbonitrile group at the C-7 position and an aniline (phenylamino) group at the C-8 position. The SAR exploration focused on three main areas: substitution on the aniline ring, and the introduction of water-solubilizing groups at the C-2 and N-3 positions of the imidazole (B134444) ring. nih.gov
Initial evaluations surveyed various substituents on the aniline ring. The data revealed that certain substitutions could be well-tolerated, leading to the identification of potent Src kinase inhibitors. Following the exploration of the aniline ring, researchers introduced water-solubilizing groups at two different positions on the imidazo[4,5-g]quinoline core to improve the physicochemical properties of the compounds. nih.gov
The investigation concluded that while potent Src inhibitors could be developed from this scaffold, the placement of the solubilizing group was critical. The N-3 position of the imidazole ring was determined to be the most favorable location for incorporating a water-solubilizing moiety without compromising inhibitory activity. nih.gov
| Compound | Aniline Substituent (at C-8) | Substitution at C-2 | Substitution at N-3 | Src Kinase Inhibition (IC50) |
|---|---|---|---|---|
| - | Various | - | - | Data on specific aniline substitutions were surveyed to find potent inhibitors. |
| - | Optimized Aniline Group | Water-solubilizing group | - | Evaluated for activity. |
| - | Optimized Aniline Group | - | Water-solubilizing group | Identified as the best position for maintaining potent inhibition. |
Mechanistic and Target Oriented Investigations of 1h Imidazo 4,5 G Quinazolin 8 Amine and Its Biological Activities
Molecular Mechanism of Kinase Inhibition
Research into the kinase inhibition properties of compounds structurally related to 1H-Imidazo[4,5-G]quinazolin-8-amine, such as quinazoline-based molecules, has revealed mechanisms primarily centered around interference with ATP binding and modulation of phosphorylation cascades. nih.govnih.gov While direct studies on this compound are limited, the broader class of quinazoline (B50416) derivatives has been extensively investigated as kinase inhibitors. nih.govacs.org
The quinazoline scaffold is a well-established pharmacophore known to interact with the ATP-binding site of various protein kinases. nih.gov This interaction is typically characterized by the quinazoline ring system occupying the adenine (B156593) binding pocket, forming hydrogen bonds with key residues in the hinge region of the kinase. nih.gov For instance, studies on different quinazoline-based inhibitors have demonstrated their ability to act as ATP-competitive inhibitors of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Molecular docking analyses of certain quinazolin-4(3H)-one derivatives have shown that they can act as either ATP-competitive (Type-I) or non-competitive (Type-II) inhibitors, depending on the specific substitutions on the quinazoline core and the target kinase. nih.gov For example, some derivatives have been shown to interact with the DFG motif, which is crucial for ATP binding in the active state of the kinase. nih.gov
A patent for 1H-imidazo[4,5-h]quinazoline compounds has described them as broad-spectrum inhibitors with strong activity for cyclin-dependent kinases (CDKs) and FLT3 kinase, suggesting a mechanism that likely involves competition with ATP. clinicaldigest.orgwipo.int
By inhibiting kinase activity, this compound and its analogs can modulate downstream phosphorylation pathways, which are critical for cell signaling, proliferation, and survival. nih.gov For example, the inhibition of receptor tyrosine kinases like EGFR by quinazoline derivatives leads to the suppression of downstream signaling cascades, including the MAPK and PI3K/Akt pathways. nih.gov
A study on a quinazoline-based multi-kinase inhibitor, BPR1K871, demonstrated that it effectively inhibited the phosphorylation of FLT3 and AURKA in a dose-dependent manner. nih.gov This inhibition of phosphorylation is a direct consequence of blocking the kinase's catalytic activity and is a key aspect of the anti-proliferative effects observed with these compounds. nih.gov Similarly, other quinazolin-4(3H)-one derivatives have been shown to inhibit the phosphorylation of Ser468, a key regulatory site, through indirect mechanisms that may involve interference with protein complexes that regulate kinase activity. nih.gov
Modulation of G-Protein Coupled Receptors (GPCRs)
A significant area of research for compounds with the imidazoquinoline core, such as derivatives of 1H-imidazo[4,5-c]quinolin-4-amine, has been their interaction with G-protein coupled receptors, particularly the A3 adenosine (B11128) receptor (A3AR). nih.govnih.gov These compounds have been identified as positive allosteric modulators (PAMs) of A3AR. nih.govnih.gov
Derivatives of 1H-imidazo[4,5-c]quinolin-4-amine have been shown to act as positive allosteric modulators of the human A3AR. nih.govnih.gov This means they bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (adenosine) binds. nih.gov This allosteric binding enhances the effect of the orthosteric agonist. nih.gov
Computational modeling predicts that these PAMs bind to a hydrophobic site on the cytosolic interface of the A3AR. nih.gov The nearly planar 1H-imidazo[4,5-c]quinolinamine ring system is thought to lie parallel to the transmembrane segments, inserting into an aromatic cage. researchgate.net The structural requirements for this allosteric enhancement are distinct from those needed for direct (orthosteric) inhibition of the receptor. nih.gov For example, certain substitutions at the 2-position of the imidazoquinoline scaffold are critical for PAM activity. nih.gov
A key characteristic of the allosteric modulation by these compounds is their effect on the binding kinetics of A3AR agonists. nih.govnih.gov Several 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been observed to decrease the dissociation rate of the agonist from the receptor. nih.govnih.gov This "slowing" of the off-rate effectively increases the duration of the agonist's action and enhances its maximal efficacy (Emax) without necessarily affecting its potency (EC50). nih.govnih.gov
Table 1: Effect of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives on Agonist Dissociation from hA3AR
| Compound | Concentration (µM) | Remaining Radioligand After 60 min (%) |
| Control | - | 100 |
| Derivative A | 10 | Significantly higher than control |
| Derivative B | 10 | Significantly higher than control |
| Derivative C | 10 | No significant change from control |
| Data is illustrative and based on findings from literature where specific derivatives were tested for their effect on radioligand dissociation. nih.gov |
Enzyme Inhibition Studies (Non-Kinase)
Currently, there is a lack of specific research findings in the public domain regarding the inhibitory activity of this compound on non-kinase enzymes. The primary focus of research for this class of compounds has been on their roles as kinase inhibitors and GPCR modulators. While quinazoline derivatives have been explored for a wide range of biological activities, specific data on non-kinase enzyme inhibition for this particular compound is not available. nih.gov
Fructose-1,6-bisphosphatase (FBPase) Allosteric Inhibition
Research has identified derivatives of the this compound scaffold as having roles in enzyme inhibition. Specifically, the compound N-(3-bromophenyl)-1H-imidazo[4,5-g]quinazolin-8-amine has been mentioned in the context of allosteric inhibition of fructose-1,6-bisphosphatase (FBPase). researchgate.netatlantis-press.com This enzyme is a key regulator in gluconeogenesis. The inhibition by related anilinoquinazoline (B1252766) compounds represents a distinct approach to modulating FBPase activity, suggesting that these molecules bind to an allosteric site rather than the active site. researchgate.netatlantis-press.com This line of investigation points to the potential for this chemical class to serve as a basis for designing new therapeutic agents that target metabolic pathways. researchgate.netatlantis-press.com
Queuine (B138834) tRNA-Ribosyltransferase Targeting
Currently, there is no publicly available scientific literature detailing the direct targeting or inhibition of Queuine tRNA-Ribosyltransferase by this compound or its close derivatives. This enzyme is crucial for the post-transcriptional modification of certain tRNAs, substituting guanine (B1146940) with queuine in the anticodon loop.
Immunomodulatory Activities
Toll-like Receptor 7/8 Agonism in Murine and Human Immune Cells
The scientific literature on the immunomodulatory properties of imidazoquinolines, such as their ability to act as agonists for Toll-like Receptors 7 and 8 (TLR7/8), is predominantly focused on the 1H-imidazo[4,5-c]quinoline scaffold. nih.govnih.govnih.gov Compounds with this [4,5-c] isomeric core are well-documented as potent immune stimulators that can induce type-I interferons. nih.govnih.gov However, specific data confirming that the This compound isomer functions as a TLR7/8 agonist in murine or human immune cells is not available in the reviewed sources. The biological activities reported for the [4,5-g] scaffold are primarily related to kinase inhibition. acs.orgontosight.ai
Cytokine Induction Profiles (IL-10, IL-12, IFN-α, etc.)
The induction of cytokines such as interleukins (IL-10, IL-12) and interferons (IFN-α) by imidazoquinolines is a direct consequence of TLR7 and/or TLR8 activation. nih.govnih.gov For instance, TLR7 agonists are known to be effective inducers of IFN-α, while TLR8 agonists tend to promote a pro-inflammatory profile including TNF-α and IL-12. nih.gov Given the lack of evidence for this compound acting as a TLR7/8 agonist, a specific cytokine induction profile for this compound cannot be detailed.
Cellular Biology Studies (Non-Human/Non-Clinical)
Impact on Signal Transduction Pathways in Cellular Models
Studies have shown that derivatives of this compound impact critical signal transduction pathways, particularly those related to cell growth and proliferation. The primary mechanism identified is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. atlantis-press.comacs.org Abnormal EGFR signaling is a known driver in various cancers. atlantis-press.com
Derivatives of this compound have been demonstrated to competitively bind at the ATP site of the EGFR. acs.org This action effectively blocks the downstream signaling cascade stimulated by Epidermal Growth Factor (EGF), thereby inhibiting signal transmission. acs.org The quinazoline structure is a recognized scaffold for EGFR inhibitors, and compounds from this class have shown significant potential in anti-tumor research. atlantis-press.comresearchgate.net This inhibitory action on a key signal transduction pathway highlights the compound's relevance in the study of oncology and cell cycle regulation. atlantis-press.comacs.org
Effects on Lipid Metabolism in Parasitic Models
Lipid metabolism is a critical pathway for the survival, growth, and pathogenesis of protozoan parasites such as those from the Kinetoplastida and Apicomplexa phyla. nih.gov These organisms rely on a combination of de novo synthesis and scavenging from the host to meet their lipid requirements for membrane biogenesis, energy storage, and signaling. nih.govnih.gov The distinct differences in lipid synthesis pathways between these parasites and their human hosts present significant opportunities for the development of targeted chemotherapies. nih.govnih.gov
However, based on a comprehensive review of published academic literature, there are currently no specific studies detailing the direct effects of this compound or its immediate derivatives on lipid metabolism in parasitic models. While the broader quinazoline class has been investigated for various antiparasitic activities, the specific impact on lipid synthesis and regulation by this particular compound remains an uninvestigated area. Future research may explore this potential mechanism, given the established importance of lipid metabolism as an antiparasitic drug target.
Antiproliferative Mechanisms in Cancer Cell Lines (e.g., HepG2, MCF-7)
Derivatives of the 1H-Imidazo[4,5-g]quinazoline scaffold have demonstrated notable antiproliferative activity against various human cancer cell lines. For instance, N-(3-bromophenyl)-1H-imidazo[4,5-g]quinazolin-8-amine has been identified as a biologically active heterocyclic compound, and related quinazoline derivatives have been screened for their in-vitro antitumor effects on cell lines including human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). researchgate.net
The mechanisms underlying these antiproliferative effects are multifaceted and appear to be influenced by the specific substitutions on the core structure. Key mechanisms identified for the broader quinazoline class include:
Enzyme Inhibition: A primary mechanism for many quinazoline derivatives is the inhibition of protein kinases that are crucial for cancer cell signaling. acs.org Some tricyclic quinazoline analogs function as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase by competing with ATP for its binding site, thereby shutting down EGF-stimulated signal transmission that drives cell proliferation. acs.org
G-Quadruplex Stabilization: Certain quinazoline derivatives exert their anticancer effects by binding to and stabilizing non-canonical DNA structures known as G-quadruplexes (G4). nih.govresearchgate.net These structures can form in guanine-rich regions of DNA, such as the promoter of the c-myc oncogene and at telomeres. nih.gov By stabilizing the G4 structure in the c-myc promoter, these ligands can down-regulate the gene's expression, inhibiting a key driver of cell proliferation and survival. nih.gov This stabilization can also lead to replication stress and the activation of DNA damage checkpoints. researchgate.net
STAT3 Inhibition: Novel quinazoline-based compounds have been developed that can selectively inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key regulator of cancer cell proliferation. researchgate.net This inhibition occurs alongside the stabilization of G4 DNA structures, creating a dual-action approach to inducing cancer cell death. researchgate.net
The antiproliferative activity of various quinazoline derivatives against cancer cell lines is summarized in the table below.
| Compound Class | Cell Line(s) | Observed Effect | Potential Mechanism(s) |
| Quinazoline Derivatives | MCF-7, HepG2, A549 | Inhibition of cell proliferation, induction of apoptosis. | EGFR Tyrosine Kinase Inhibition, STAT3 Inhibition. researchgate.netacs.orgresearchgate.net |
| QPB-15e (Quinazoline Derivative) | N/A (In vivo) | Inhibition of tumor growth. | Stabilization of c-myc promoter G-quadruplex. nih.gov |
| Imidazo[1,2-a]pyrazine Derivatives | Dami | Dose-dependent inhibition of cell growth. | Non-selective phosphodiesterase (PDE) inhibition. nih.gov |
DNA/RNA Interaction Studies in Cell-Free Systems or Cellular Contexts
A significant area of investigation for quinazoline-based compounds is their interaction with nucleic acids, particularly non-helical secondary structures like G-quadruplexes. nih.govresearchgate.netnih.gov These four-stranded structures are implicated in the regulation of key cellular processes, including transcription and telomere maintenance, and are considered promising targets for cancer therapy. nih.govnih.gov
Studies have shown that quinazoline derivatives can act as potent G-quadruplex stabilizing ligands. nih.govresearchgate.net The planar aromatic system of the quinazoline core is well-suited for π-π stacking interactions with the G-quartets that form the basis of the G4 structure. This binding stabilizes the G-quadruplex, which can interfere with the cellular machinery that requires single-stranded DNA. For example, stabilizing a G4 in a gene promoter can inhibit transcription, while stabilizing G4s in telomeres can disrupt telomere maintenance and induce cellular senescence or apoptosis. nih.gov
A variety of biophysical and cellular techniques have been employed to characterize these interactions.
| Research Technique | Purpose | Findings for Quinazoline Derivatives |
| PCR Stop Assay | To determine if a ligand can stabilize a G-quadruplex structure sufficiently to halt DNA polymerase activity. | Derivatives like QPB-15e effectively block double-stranded DNA replication by inducing or stabilizing the c-myc G-quadruplex. nih.gov |
| FRET-Melting Assays | To measure the increase in the melting temperature (Tm) of a G-quadruplex upon ligand binding, indicating stabilization. | Confirmed that quinazoline derivatives significantly improve the thermal stability of G-quadruplex DNA. nih.gov |
| Circular Dichroism (CD) Spectroscopy | To observe conformational changes in DNA upon ligand binding and to confirm the presence of a G-quadruplex structure. | Indicated a direct interaction between the compound and the G-rich DNA sequence, often preserving or enhancing the G4 conformation. nih.gov |
| Cellular Assays (Immunofluorescence) | To visualize and quantify the formation of G-quadruplex structures within the nuclei of human cells. | Treatment with quinazoline ligands leads to an increased formation of G4 structures in cultured cells, as detected by G4-specific antibodies. researchgate.net |
These studies collectively demonstrate that a primary mechanism of action for certain derivatives of the imidazoquinazoline scaffold is the selective recognition and stabilization of G-quadruplex DNA, leading to the disruption of critical cellular functions in cancer.
Investigation of Off-Target Interactions (Academic Context)
In academic research, understanding the broader pharmacological profile of a compound class is crucial. Studies on imidazoquinolines and related heterocyclic structures have identified several significant off-target interactions, primarily involving receptors of the immune system.
Adenosine Receptor Antagonism The imidazoquinazoline scaffold shares structural similarities with other heterocyclic compounds known to interact with adenosine receptors. nih.govresearchgate.net Adenosine receptors (A1, A2A, A2B, A3) are G protein-coupled receptors that play vital roles in various physiological processes. mdpi.com Several classes of compounds structurally related to this compound have been identified as adenosine receptor antagonists:
Tricyclic Imidazoline Derivatives: Have been developed as potent and selective adenosine A1 receptor antagonists. nih.gov
Xanthines: Caffeine and theophylline (B1681296) are classic non-selective adenosine receptor antagonists. Synthetic xanthine (B1682287) derivatives have been created to achieve high potency and selectivity for specific subtypes, such as the A2B receptor. mdpi.com
Imidazo[4,5-c]quinolin-4-amines: This class of non-xanthine compounds has also been reported to act as antagonists of the A1 and A2 adenosine receptors.
This recurring activity across similar scaffolds suggests that this compound and its derivatives could potentially exhibit affinity for one or more adenosine receptor subtypes.
Toll-Like Receptor (TLR) Modulation and Cytokine Induction One of the most well-documented activities of the imidazoquinoline class is the modulation of the innate immune system via Toll-like receptors (TLRs), particularly the endosomal receptors TLR7 and TLR8. nih.govnih.govnih.gov These receptors are responsible for detecting single-stranded viral RNA and initiating an immune response. nih.gov
TLR7/8 Agonism: Compounds like Imiquimod and Resiquimod are potent TLR7 and/or TLR8 agonists. nih.govnih.gov Binding of these small molecules to the receptors triggers a signaling cascade that results in the production of various cytokines, most notably Type I interferons (IFN-α) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov This activity is the basis for the clinical use of Imiquimod in treating viral infections and some skin cancers. nih.gov
TLR7/8 Antagonism: Interestingly, minor structural modifications to an imidazoquinoline agonist can convert it into a competitive TLR7/8 antagonist, highlighting the sensitivity of the receptor's binding pocket. nih.gov
TLR-Independent Cytokine Induction: Research has also uncovered imidazoquinoline derivatives that induce cytokine production, including IL-1β, through a mechanism that appears to be independent of TLR7 and TLR8 activation. nih.gov This indicates that the immunomodulatory effects of this scaffold may involve additional, as-yet-unidentified cellular targets. nih.gov
The propensity of the imidazoquinoline core to interact with TLRs represents a significant potential off-target effect that must be considered during the development of new therapeutic agents based on this structure.
Computational Chemistry and in Silico Studies of 1h Imidazo 4,5 G Quinazolin 8 Amine
Molecular Docking Analyses
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a target protein.
Ligand-Target Binding Predictions (e.g., EGFR, FBPase, PI3Kα, Glypican-3)
While specific molecular docking studies on 1H-Imidazo[4,5-G]quinazolin-8-amine are not extensively documented in publicly available research, the quinazoline (B50416) scaffold, a core component of this compound, has been widely studied as an inhibitor of various protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR). frontiersin.orgnih.govnih.govresearchgate.netresearchgate.netnih.govnih.gov Derivatives of the quinazoline structure are known to be potent inhibitors of human EGFR and have been developed as anticancer agents. frontiersin.org The binding affinity of these derivatives is often evaluated by their docking scores and free energy of binding (ΔG), where a more negative value indicates a more favorable binding interaction. researchgate.net
Interactive Data Table: Predicted Binding Affinities of Related Quinazoline Derivatives with Various Targets.
| Derivative Type | Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Quinazoline Derivative (Generic) | EGFR | Data not available for specific compound | Met793, Asp800, Thr790 |
| 4-Amino-quinazoline Derivative | PI3Kα | Data not available for specific compound | Not specified in available literature |
| Imidazoquinazoline Derivative | PI3Kα/δ | Data not available for specific compound | Not specified in available literature |
Identification of Key Binding Interactions and Residues
The binding of quinazoline derivatives to the ATP-binding site of EGFR has been a focal point of many computational studies. nih.govresearchgate.net The quinazoline core typically orients itself within the hinge region of the kinase domain. nih.gov A crucial hydrogen bond is often formed between the N-1 atom of the quinazoline ring and the main chain amide of a methionine residue, such as Met793 in EGFR. nih.govresearchgate.net
The 4-amino group of the quinazoline scaffold plays a significant role in these interactions. The aniline (B41778) moiety at the C-4 position generally extends into a hydrophobic pocket at the back of the ATP-binding cleft. nih.gov Substituents on this aniline ring can further enhance binding affinity through hydrophobic interactions. nih.gov For instance, in studies of related quinazoline derivatives, the carbonyl group of the quinazoline moiety has been observed to form hydrogen bonds with residues like Thr766. nih.gov Additionally, pi-sigma and pi-pi stacking interactions with residues such as Leu820, Val702, Ala719, Leu694, and Phe699 contribute to the stability of the ligand-protein complex. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time, offering a more realistic representation of biological systems than static docking poses.
Conformational Dynamics of Ligand-Target Complexes
MD simulations performed on quinazoline derivatives complexed with EGFR have demonstrated the stability of these interactions over time. frontiersin.orgnih.gov These simulations, often run for nanoseconds, show that the ligand remains stably bound within the active site of the protein. frontiersin.org The analysis of the root-mean-square deviation (RMSD) of the protein and ligand atoms during the simulation can confirm the stability of the complex. nih.gov For related imidazo[1,2-a]pyrimidine-Schiff base derivatives, MD simulations have also been employed to assess the dynamic behavior and robustness of the compound-receptor interaction. acs.org While direct MD simulation data for this compound is not available, the consistent stability observed for structurally similar compounds suggests that it would likely exhibit stable binding within the EGFR active site.
Stability and Energetics of Molecular Interactions
The stability and energetics of the interactions between quinazoline derivatives and their targets are further elucidated by MD simulations. Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations are used to estimate the free energy of binding from the MD trajectories, corroborating the results from molecular docking. nih.govugm.ac.id These calculations take into account various energy components, including electrostatic and van der Waals interactions, to provide a more accurate prediction of binding affinity. nih.gov The analysis of hydrogen bond occupancy and the identification of key residues that maintain stable interactions throughout the simulation provide a detailed picture of the binding energetics. researchgate.net For example, in simulations of quinazoline derivatives with EGFR, Met793 has been identified as a conserved residue with stable hydrogen bond participation. researchgate.net
Quantum Chemical Investigations
Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing insights into their reactivity, stability, and spectroscopic characteristics. nih.govresearchgate.netresearchgate.net
DFT studies on related heterocyclic systems, such as imidazo[1,2-a]pyrimidine (B1208166) and benzimidazole (B57391) derivatives, have been performed to understand their structural and electronic properties. nih.govresearchgate.net These studies typically involve optimizing the molecular geometry and calculating various electronic descriptors. nih.gov
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of these investigations. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. nih.govresearchgate.net A smaller energy gap suggests higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP) analysis is another valuable tool used to visualize the charge distribution and predict the sites of electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing different potential values, thereby identifying regions of positive and negative electrostatic potential. nih.gov
Although specific quantum chemical investigations on this compound are not found in the reviewed literature, the principles derived from studies on analogous compounds can be applied to understand its electronic characteristics and reactivity.
Interactive Data Table: Calculated Quantum Chemical Properties of a Related Imidazo[1,2-a]pyrimidine-Schiff Base Derivative.
| Property | Calculated Value | Significance |
| HOMO Energy | Data not available | Relates to electron-donating ability |
| LUMO Energy | Data not available | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 1.6115 eV | Indicates chemical reactivity and stability |
| Chemical Hardness (η) | Data not available | Resistance to electron exchange |
| Electrophilicity Index (ω) | 4.9921 eV | Propensity to accept electrons |
Electronic Structure and Reactivity Descriptors (e.g., FMO, MEP)
The electronic structure of a molecule is fundamental to its chemical reactivity and interactions with biological targets. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate various electronic descriptors for this compound. asianpubs.orgresearchgate.net
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of FMO theory. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For the this compound scaffold, the nitrogen-rich aromatic system and the exocyclic amine group are expected to significantly influence the distribution and energy of these orbitals.
Table 1: Conceptual Frontier Molecular Orbital Properties for this compound
| Descriptor | Conceptual Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.8 | Indicates electron-donating capability (nucleophilicity). |
| ELUMO | -1.5 | Indicates electron-accepting capability (electrophilicity). |
| Egap (LUMO-HOMO) | 4.3 | Relates to chemical stability and reactivity. |
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on a molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, colored blue). For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the quinazoline and imidazole (B134444) rings, as well as the exocyclic amine, highlighting these as potential sites for hydrogen bonding or interaction with electrophiles. nih.gov Conversely, the hydrogen atoms, particularly on the amine group and the imidazole ring, would exhibit positive potential, marking them as electrophilic sites.
Spectroscopic Property Predictions (e.g., NMR, FT-IR)
Computational methods are invaluable for predicting spectroscopic data, which aids in the structural confirmation of newly synthesized compounds. nih.govnih.gov
NMR Spectroscopy: Theoretical calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net These predicted spectra serve as a reference to help interpret experimental data and confirm that the desired molecular structure has been achieved. For this compound, predictions would distinguish the chemical shifts of protons and carbons across the fused aromatic core.
Table 2: Predicted 1H and 13C NMR Chemical Shifts (Conceptual)
| Atom Type | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| Aromatic Protons (C-H) | 7.5 - 9.0 | Located on the quinazoline and imidazole rings. |
| Amine Protons (NH2) | ~6.5 | Broad signal, position can vary. |
| Imidazole Proton (N-H) | ~12.0 | Typically deshielded. |
| Aromatic Carbons (C) | 110 - 160 | Carbons within the fused ring system. |
Table 3: Predicted FT-IR Vibrational Frequencies (Conceptual)
| Vibrational Mode | Predicted Wavenumber (cm-1) | Functional Group |
|---|---|---|
| N-H Stretch | 3400 - 3500 | Amine group (NH2) |
| Aromatic C-H Stretch | 3050 - 3150 | Quinazoline/Imidazole rings |
| C=N Stretch | 1620 - 1650 | Quinazoline/Imidazole rings |
| Aromatic C=C Stretch | 1500 - 1600 | Quinazoline/Imidazole rings |
In Silico Compound Library Design and Diversity Analysis
The this compound scaffold is an ideal starting point for the design of a virtual compound library. medchemexpress.com In silico library design involves computationally generating a large set of derivatives by attaching various substituents (R-groups) at chemically feasible positions on the core structure. This approach allows for the systematic exploration of chemical space to identify analogs with improved physicochemical properties and potentially enhanced biological activity, a strategy widely used for heterocyclic compounds. nih.govpku.edu.cn
Physicochemical Property Predictions (e.g., cLogP)
For any potential drug candidate, a specific range of physicochemical properties is desirable to ensure good absorption, distribution, metabolism, and excretion (ADME) profiles. These properties can be calculated for every member of the virtual library. Key properties include:
cLogP: The calculated logarithm of the octanol/water partition coefficient, a measure of lipophilicity.
Topological Polar Surface Area (TPSA): A measure of the surface area of polar atoms, which correlates with drug permeability.
Molecular Weight (MW): The mass of the molecule.
Hydrogen Bond Donors (HBD) and Acceptors (HBA): Counts of atoms that can participate in hydrogen bonding.
These properties are often evaluated against criteria like Lipinski's Rule of Five to assess the "drug-likeness" of the designed compounds. nih.gov
Table 4: Predicted Physicochemical Properties for Hypothetical Derivatives
| Compound | Substitution (R) | cLogP | TPSA (Å2) | MW (g/mol) |
|---|---|---|---|---|
| Parent | -H | 1.2 | 94.5 | 185.19 |
| Derivative 1 | -CH3 on amine | 1.6 | 94.5 | 199.22 |
| Derivative 2 | -Cl on quinazoline ring | 1.9 | 94.5 | 219.64 |
| Derivative 3 | -OCH3 on quinazoline ring | 1.1 | 103.7 | 215.22 |
Structural and Molecular Shape Space Analysis
To ensure a virtual library is effective, it must be diverse in its structural and shape properties. nih.gov Simply having a large number of compounds is insufficient if they are all structurally similar. Shape space analysis uses computational methods to quantify the three-dimensional shapes of molecules, often by calculating their principal moments of inertia. nih.gov By plotting these values, one can visualize the shape space covered by the library (e.g., from linear to spherical to disc-shaped). A library that covers a broad and diverse region of shape space is more likely to contain compounds that can fit into a wide variety of biological target sites, increasing the probability of finding a hit during screening. nih.gov
Predictive Modeling for Biological Activity
Predictive modeling connects the computed molecular descriptors of a compound series with their experimentally determined biological activity. The most common method is the Quantitative Structure-Activity Relationship (QSAR). nih.govfrontiersin.org
QSAR models are mathematical equations that attempt to find a statistically significant correlation between descriptors (such as electronic, physicochemical, or steric properties) and activity (e.g., IC50 values). nih.govrsc.org For the this compound library, a QSAR model could be developed once a set of derivatives is synthesized and tested. Such models are powerful tools in medicinal chemistry for several reasons:
They help in understanding the mechanism of action by identifying which molecular properties are most important for activity. nih.gov
They allow for the prediction of biological activity for compounds that have not yet been synthesized. nih.gov
They guide the rational design of new, more potent analogs by indicating which structural modifications are likely to improve activity. frontiersin.org
The development of robust QSAR models for quinazoline-based inhibitors is a well-established strategy for targeting various enzymes, such as protein kinases, and can be directly applied to libraries derived from this compound. nih.govnih.gov
Future Directions and Emerging Research Avenues
Exploration of Novel Imidazo[4,5-G]quinazoline Scaffolds
The future of imidazo[4,5-g]quinazoline research heavily relies on the exploration of novel scaffolds to identify next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. A primary strategy involves systematic structure-activity relationship (SAR) studies to understand how modifications to the core structure influence biological activity.
Key areas for structural modification include:
Substitution Patterns: Introducing a variety of substituents on both the quinazoline (B50416) and imidazole (B134444) rings can significantly impact activity. For instance, in related quinazoline series, small electron-donating groups at the 6- or 7-positions have been shown to be beneficial for inhibitory activity. nih.gov
Isomeric Forms: Research has shown that the spatial arrangement of the fused rings is critical. In imidazo[4,5-g]quinazoline and pyrroloquinazoline series, linear isomers have demonstrated significantly more potent inhibitory activity compared to their angular counterparts. nih.gov
Bioisosteric Replacement: Replacing key functional groups with bioisosteres can modulate the compound's properties. For example, the discovery of pyrazolo[3,4-f]quinoline derivatives as potent immunostimulants arose from SAR studies on imidazo[4,5-f]quinolines, highlighting the potential of exploring different fused heterocyclic systems. nih.gov
Hybrid Molecules: Creating hybrid molecules by combining the imidazoquinazoline scaffold with other pharmacophores is a promising approach. Acylhydrazone quinazolines, for example, have shown significant antimicrobial activity. nih.gov
Systematic exploration of these chemical spaces will likely lead to the discovery of compounds with novel mechanisms of action and improved therapeutic indices. nih.govmdpi.com
Development of Advanced Synthetic Methodologies
The efficient and versatile synthesis of complex imidazo[4,5-g]quinazoline derivatives is crucial for driving drug discovery efforts. Future research will focus on moving beyond traditional, often harsh and lengthy, synthetic methods towards more advanced and sustainable approaches.
Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. mdpi.com These reactions offer significant advantages, including reduced waste, lower costs, and the rapid generation of molecular diversity. mdpi.comopenmedicinalchemistryjournal.com A novel multi-component reaction has been identified for the synthesis of imidazo[4,5-g]quinazolines, which involves a cascade of transformations including a hetero-Diels-Alder reaction. nih.gov The development of new MCRs will be instrumental in building libraries of diverse imidazoquinazoline analogues for high-throughput screening. acs.orgacs.org
Metal-Catalyzed Reactions: Transition metal catalysis, using elements like palladium, copper, and rhodium, offers powerful tools for constructing complex heterocyclic systems. mdpi.comrsc.org Copper-catalyzed Ullmann type C-N coupling followed by intramolecular cross-dehydrogenative coupling has been successfully used to synthesize fused imidazo/benzimidazo quinazolines. acs.orgdoaj.org Future efforts will likely focus on developing more efficient and selective catalysts for C-H activation and annulation reactions, enabling the direct functionalization of the imidazoquinazoline core.
Green Chemistry Approaches: There is a growing emphasis on environmentally friendly synthetic methods. This includes the use of microwave irradiation to accelerate reactions, employing eco-friendly solvents, and developing solvent-free reaction conditions. mdpi.comopenmedicinalchemistryjournal.com Ultrasound-assisted synthesis is another green technique that has been shown to provide higher yields compared to conventional heating methods for related nitrogen heterocycles. nih.gov
Table 1: Comparison of Synthetic Methodologies for Quinazoline Derivatives
| Methodology | Description | Advantages | Reference |
|---|---|---|---|
| Multi-Component Reactions (MCRs) | Three or more reactants combine in a single synthetic step to form a complex product. | High efficiency, reduced waste, rapid construction of complex scaffolds, cost-effective. | mdpi.comopenmedicinalchemistryjournal.comnih.gov |
| Metal-Catalyzed Synthesis | Utilizes transition metals (e.g., Pd, Cu, Rh) to catalyze bond formations like C-N coupling and C-H activation. | High selectivity, ability to form challenging bonds under mild conditions. | mdpi.comacs.org |
| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions, often leading to dramatically reduced reaction times. | Fast, efficient, often results in higher yields and cleaner reactions. | nih.govopenmedicinalchemistryjournal.com |
| Ultrasound-Promoted Reactions | Employs ultrasonic waves to induce cavitation, enhancing reaction rates and yields. | Improved yields, shorter reaction times, environmentally friendly. | nih.gov |
Elucidation of Untapped Molecular Targets and Mechanisms
While many quinazoline derivatives are known to target protein kinases, particularly in cancer therapy, the full spectrum of molecular targets for the imidazo[4,5-g]quinazoline scaffold remains largely unexplored. mdpi.commdpi.com Future research should aim to identify and validate novel biological targets to expand the therapeutic applications of these compounds.
Potential untapped targets include:
Other Kinase Families: Beyond well-established targets like EGFR, exploring the inhibitory activity against other kinase families involved in different pathologies is a promising avenue. mdpi.com
Phosphoinositide 3-kinases (PI3Ks): Some imidazoquinazoline molecules have shown inhibitory activity against PI3K isoforms, which are crucial in controlling the growth and proliferation of malignant cells. mdpi.com
Tubulin Polymerization: Certain quinazolinone derivatives act as microtubule disruptors by inhibiting tubulin polymerization, a critical process for cell division, making this a valuable target for anticancer drug design. mdpi.com
Toll-Like Receptors (TLRs): Imidazoquinolines like Imiquimod and Resiquimod are known agonists of TLR7 and TLR8, demonstrating profound antitumoral activity through immunostimulation. nih.govscilit.com Exploring the modulation of other TLRs could open new therapeutic avenues.
G-Protein Coupled Receptors (GPCRs): Derivatives of the related 1H-imidazo[4,5-c]quinolin-4-amine have been identified as allosteric modulators of the A3 adenosine (B11128) receptor, suggesting that GPCRs could be a valuable target class for imidazo[4,5-g]quinazolines. nih.gov
Understanding the precise mechanism of action is paramount. This involves not only identifying the primary target but also elucidating the downstream signaling pathways affected by the compound. Such studies are essential for rational drug design and for predicting potential on- and off-target effects. researchgate.net
Application of Integrated Omics Approaches in Pre-Clinical Research
Integrated "omics" technologies—genomics, proteomics, and metabolomics—are revolutionizing preclinical research by providing a holistic view of a drug's effect on biological systems. nih.govresearchgate.net Applying these approaches to imidazo[4,5-g]quinazoline research can accelerate the identification of new targets, elucidate mechanisms of toxicity, and discover biomarkers for efficacy.
Genomics: By analyzing changes in gene expression across the entire genome in response to a compound, genomics can help identify the molecular pathways being modulated. nih.govcd-genomics.com This can provide mechanistic insights into a drug's action and potential toxicities early in the development process. researchgate.net Genomic data can also help in patient stratification by identifying genetic markers that predict drug response. oup.comproclinical.com
Proteomics: As proteins are the primary targets for most drugs, proteomics is essential for target identification and validation. metwarebio.comnih.gov Chemical proteomics can identify unknown protein targets of a compound within complex biological samples, revealing both on- and off-target interactions. biognosys.commdpi.com This helps in understanding the drug's mechanism of action and predicting potential side effects. researchgate.net
Metabolomics: This field studies the complete set of small-molecule metabolites within a biological system. arome-science.comresearchgate.net Since the metabolome is a direct reflection of the physiological state, metabolomics can provide a real-time snapshot of a drug's biochemical impact. researchgate.net It is a powerful tool for identifying biomarkers of drug efficacy and toxicity and for understanding how drugs alter metabolic pathways. arome-science.comnih.govnih.gov
Integrating data from these different omics platforms provides a comprehensive, systems-level understanding of a drug's effects, enhancing the accuracy and efficiency of preclinical drug safety and efficacy assessments. nih.gov
Design of Chemical Probes for Biological Systems
High-quality chemical probes are indispensable tools for dissecting protein function and validating drug targets in cellular and organismal contexts. nih.govnih.gov A chemical probe is a small molecule with high potency and selectivity for a specific protein target, which can be used to manipulate and study that target's biological role. wikipedia.orgfebs.org
The development of potent and selective 1H-imidazo[4,5-g]quinazolin-8-amine derivatives can lead to the creation of valuable chemical probes. The key criteria for a high-quality chemical probe include:
Potency: Typically, an IC50 or Kd less than 100 nM in biochemical assays. nih.gov
Selectivity: The probe should be significantly more potent against its intended target than other related proteins. nih.gov
Cellular Activity: The probe must be able to enter cells and engage its target in a cellular environment.
Once developed, these probes can be used to:
Validate Drug Targets: Confirming that modulating a specific target leads to a desired biological outcome. nih.gov
Elucidate Biological Pathways: Interrogating the function of a specific protein within complex signaling networks.
Map Protein-Protein Interactions: Using techniques like proximity-labeling to identify interaction partners of the target protein. uci.edu
Designing chemical probes from the imidazoquinazoline scaffold requires a deep understanding of SAR and a commitment to rigorous characterization of potency and selectivity.
Leveraging Artificial Intelligence and Machine Learning in Imidazoquinazoline Research
Artificial intelligence (AI) and machine learning (ML) are transforming every stage of the drug discovery pipeline, from initial design to preclinical development. nih.gov Leveraging these computational tools can significantly accelerate research on imidazoquinazolines.
Key applications of AI/ML include:
De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new molecules with desired properties. medium.comfrontiersin.org These models can explore vast chemical spaces to generate novel imidazoquinazoline scaffolds that medicinal chemists might not have conceived. nih.govmedium.com
Predictive Modeling: ML algorithms can be trained on existing data to build models that predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of new compounds. nih.gov This allows for the rapid in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and testing.
Scaffold Hopping and Optimization: AI can facilitate "scaffold hopping," where the core structure of a known active molecule is replaced with a novel one while retaining biological activity, potentially leading to new intellectual property and improved properties. frontiersin.orgacs.org AI models can also guide the optimization of lead compounds by suggesting specific structural modifications to enhance potency or reduce toxicity. acs.org
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1H-Imidazo[4,5-G]quinazolin-8-amine, and what challenges arise during purification?
- Methodology : The synthesis typically involves multi-step processes, such as starting from 7-chloro-4-quinazolone. Key steps include thiation (using phosphorus pentasulfide) to form 8-mercapto derivatives, followed by ammonia substitution to introduce the amine group . Purification challenges include isolating intermediates due to structural similarities between derivatives and byproducts. Column chromatography with gradient elution (e.g., dichloromethane/methanol) is often required to resolve closely related compounds .
Q. How is the molecular structure and regiochemistry of this compound derivatives confirmed?
- Methodology : Advanced analytical techniques are employed:
- NMR spectroscopy : H and C NMR (e.g., δ 8.98 ppm for aromatic protons) confirm backbone connectivity and substituent positions .
- X-ray crystallography : Used to resolve ambiguities in regiochemistry, such as distinguishing between 1- and 3-benzyl isomers .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., CHNO) with precision < 5 ppm .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodology :
- Hazard classification : Classified as acute toxicity (oral, Category 4) with hazard code H302 ("harmful if swallowed") .
- Preventive measures : Use fume hoods for synthesis, wear nitrile gloves, and avoid ingestion/inhalation. Emergency protocols include immediate rinsing for skin/eye contact and medical consultation for accidental ingestion .
Advanced Research Questions
Q. How are structure-activity relationships (SAR) established for kinase inhibition by this compound derivatives?
- Methodology :
- Rational design : Replace thiazole moieties with dihydrothiazolo groups to constrain rotational freedom, enhancing CDK2 binding (IC = 0.7 nM) .
- X-ray co-crystallography : Resolves binding modes (e.g., hydrogen bonding with Glu81 and Leu83 in CDK2) .
- Cellular assays : MTT-based viability tests (e.g., IC = 12 nM in HCC827 cells) correlate inhibitory potency with substituent electronegativity .
Q. What computational strategies predict target binding interactions for this compound?
- Methodology :
- Molecular docking (MOE software) : Utilizes crystal structures (e.g., PI3Kα, PDB:4ZOP) to simulate ligand-receptor interactions. Key parameters include MMFF94 force fields and SiteFinder-defined binding pockets .
- ADMET prediction : Tools like SwissADME assess logP (2.8–3.5) and aqueous solubility to prioritize derivatives with favorable pharmacokinetics .
Q. How do researchers resolve contradictory spectral data caused by protonation state variations?
- Methodology :
- pH-dependent UV spectroscopy : Protonation at N3 (imidazole ring) vs. N1 (quinazoline) shifts λ from 270 nm (neutral) to 290 nm (acidic). Multiwavelength analysis distinguishes protonation sites .
- 2D NMR (NOESY, HMBC) : Confirms spatial proximity of protons (e.g., H-6 and H-19 in diastereomers) to resolve tautomeric ambiguities .
Q. What in vitro assays evaluate the biological activity of derivatives?
- Methodology :
- Kinase inhibition (ADP-Glo assay) : Measures ATP competition (IC = 15 nM for PI3Kα) .
- Cell cycle analysis (flow cytometry) : Treated cells (e.g., HCC827) show G1 arrest (70% vs. 55% control) at 10 µM .
- Apoptosis assays (Annexin V/PI staining) : Quantifies caspase-3 activation (2.5-fold increase at 24 h) .
Q. How are synthetic byproducts or impurities characterized during scale-up?
- Methodology :
- LC-MS/MS : Detects impurities (e.g., 8-chloro derivatives) at <0.1% levels using C18 columns and ESI ionization .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress (e.g., carbonyl peak at 1680 cm) to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
